molecular formula C11H9F3O3 B12930040 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid

4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid

Cat. No.: B12930040
M. Wt: 246.18 g/mol
InChI Key: VSDHMSLNFWHAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is a compound that features a trifluoromethyl group attached to an oxetane ring, which is further connected to a benzoic acid moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid typically involves the formation of the oxetane ring followed by its functionalization with a trifluoromethyl group and subsequent attachment to a benzoic acid derivative. One common method involves the use of epoxide ring opening with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for the trifluoromethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through halogen bonding interactions, while the oxetane ring can influence the compound’s conformational flexibility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid

Uniqueness

4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is unique due to the presence of both the oxetane ring and the trifluoromethyl group, which impart distinct chemical properties. The oxetane ring provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

4-[2-(trifluoromethyl)oxetan-2-yl]benzoic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)10(5-6-17-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16)

InChI Key

VSDHMSLNFWHAIN-UHFFFAOYSA-N

Canonical SMILES

C1COC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.